3'-Bromomethyl-3,4-dimethoxybiphenyl
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Overview
Description
3’-Bromomethyl-3,4-dimethoxybiphenyl is an organic compound with the molecular formula C15H15BrO2 It is a biphenyl derivative where the biphenyl core is substituted with a bromomethyl group at the 3’ position and two methoxy groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromomethyl-3,4-dimethoxybiphenyl typically involves the bromination of 3,4-dimethoxybiphenyl. One common method is to react 3,4-dimethoxybiphenyl with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the 3’ position.
Industrial Production Methods
Industrial production of 3’-Bromomethyl-3,4-dimethoxybiphenyl may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3’-Bromomethyl-3,4-dimethoxybiphenyl can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Cross-Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents such as tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted biphenyl derivatives with functional groups like azides, thiols, or ethers.
Oxidation: Formation of biphenyl aldehydes or carboxylic acids.
Cross-Coupling Reactions: Formation of extended biphenyl systems or polyphenyl compounds.
Scientific Research Applications
3’-Bromomethyl-3,4-dimethoxybiphenyl has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug discovery.
Chemical Biology: Utilized in the study of biological pathways and mechanisms through the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 3’-Bromomethyl-3,4-dimethoxybiphenyl depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the methoxy groups can be converted to more reactive functional groups, facilitating further chemical transformations. In cross-coupling reactions, the compound serves as a substrate for palladium-catalyzed coupling, forming new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
3-Bromomethylbiphenyl: Lacks the methoxy groups, making it less reactive in certain oxidation reactions.
3,4-Dimethoxybiphenyl: Lacks the bromomethyl group, limiting its use in nucleophilic substitution and cross-coupling reactions.
3’-Chloromethyl-3,4-dimethoxybiphenyl: Similar structure but with a chlorine atom instead of bromine, which can affect the reactivity and selectivity in chemical reactions.
Uniqueness
3’-Bromomethyl-3,4-dimethoxybiphenyl is unique due to the presence of both bromomethyl and methoxy groups, providing a versatile platform for various chemical transformations. The bromomethyl group allows for nucleophilic substitution and cross-coupling reactions, while the methoxy groups can undergo oxidation to form reactive intermediates.
Properties
IUPAC Name |
4-[3-(bromomethyl)phenyl]-1,2-dimethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-17-14-7-6-13(9-15(14)18-2)12-5-3-4-11(8-12)10-16/h3-9H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIMZUQEXLAKSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC(=C2)CBr)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647547 |
Source
|
Record name | 3'-(Bromomethyl)-3,4-dimethoxy-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
895242-33-8 |
Source
|
Record name | 3'-(Bromomethyl)-3,4-dimethoxy-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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